Tianeptine-d12
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Overview
Description
Tianeptine-d12 is a deuterated analog of Tianeptine . Tianeptine is an atypical tricyclic antidepressant used mainly in the treatment of major depressive disorder . It may also be used to treat anxiety, asthma, and irritable bowel syndrome . Tianeptine has antidepressant and anxiolytic effects .
Synthesis Analysis
Tianeptine is a synthetic tricyclic compound originally patented by the French Society of Medical Research in the 1970s . The patent for the synthesis of tianeptine was issued to Biophore India Pharmaceuticals in 2010 .Molecular Structure Analysis
Tianeptine-d12, being a deuterated analog of Tianeptine, shares the same core molecular structure .Chemical Reactions Analysis
A high-performance liquid chromatographic method has been developed for the determination of tianeptine in tablets. The method is based on derivatization of Tianeptine with 4-chloro-7-nitrobenzofurazan (NBD-Cl) .Physical And Chemical Properties Analysis
Tianeptine has a tricyclic structure . It is classified as an atypical antidepressant because its mechanism of action is not consistent with other tricyclic antidepressants .Scientific Research Applications
Tianeptine exhibits neuroprotective properties against HIV-associated dementia, particularly by protecting astroglial cells from the neurodegenerative effects of the HIV-1 glycoprotein gp120 (Janda et al., 2011).
It challenges traditional monoaminergic hypotheses of depression and has unique neurobiological properties, particularly its effects on the glutamatergic system, which are key in its antidepressant action (McEwen et al., 2009).
Tianeptine has shown effectiveness in inhibiting lactate dehydrogenase release, a marker of cell damage, in cortical neuronal cultures, indicating its neuroprotective role against hypoxia (Plaisant et al., 2003).
The drug has been found to have neurotrophic effects on hippocampal neurons, promoting neurite growth and synaptic contacts, which can be observed through a proteomic approach (Chu et al., 2010).
Tianeptine can protect hippocampus-dependent memory from being impaired by acute stress, as demonstrated in animal studies (Campbell et al., 2008).
It has been observed to reduce serotonin levels in the hippocampus, indicating a unique action mechanism compared to other antidepressants (Whitton et al., 1991).
Tianeptine's antidepressant efficacy and favorable tolerability have been demonstrated in various clinical settings, including in patients with major depression and coexisting anxiety (Wagstaff et al., 2001).
The drug enhances energy-related processes in hippocampal non-synaptic mitochondria, suggesting its potential use in treating mood and anxiety disorders and improving cognitive performance (Perić et al., 2020).
Safety and Hazards
Tianeptine use carries a risk of misuse, dependence, tolerance, and overdose . Overdose and use in suicide attempts have also been documented . Side effects, especially when taken in large doses, include nausea, vomiting, increased heart rate, agitation, cardiac effects, seizures, and potentially even death .
Future Directions
properties
IUPAC Name |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26)/i2D2,3D2,4D2,7D2,10D2,13D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICJBGPOMZQUBB-WUQUEXLQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tianeptine-d12 |
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